Acebilustat

Übersicht

Beschreibung

Acebilustat ist ein synthetisches kleines Molekül und ein potenter Inhibitor der Leukotrien-A4-Hydrolase, dem geschwindigkeitsbestimmenden Enzym bei der Produktion von Leukotrien B4. Leukotrien B4 ist ein proinflammatorisches Mediator, das an verschiedenen Entzündungskrankheiten beteiligt ist. This compound wurde auf sein Potenzial untersucht, Entzündungen und die Symptomdauer bei Erkrankungen wie Mukoviszidose und Coronavirus-Krankheit 2019 zu reduzieren .

2. Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger ZwischenprodukteDas Endprodukt wird durch eine Reihe von Kupplungsreaktionen und Reinigungsschritten erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Herstellung optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungstechniken und strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acebilustat involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acebilustat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im this compound-Molekül zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die jeweils möglicherweise unterschiedliche pharmakologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Acebilustat wurde umfassend auf seine entzündungshemmenden Eigenschaften untersucht. Zu seinen Anwendungen gehören:

Chemie: Wird als Werkzeugverbindung verwendet, um die Biosynthese von Leukotrien B4 und seine Hemmung zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf entzündliche Signalwege und die Funktion von Immunzellen.

Medizin: In klinischen Studien zur Behandlung von Mukoviszidose, Coronavirus-Krankheit 2019 und anderen entzündlichen Erkrankungen evaluiert.

Industrie: Potenzielle Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten und Therapeutika

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Leukotrien-A4-Hydrolase hemmt und so die Produktion von Leukotrien B4 reduziert. Leukotrien B4 ist ein starkes Chemoattraktans und Aktivator von Neutrophilen und spielt eine Schlüsselrolle in der Entzündungsreaktion. Durch die Hemmung der Leukotrien-B4-Produktion reduziert this compound Entzündungen und damit verbundene Symptome .

Ähnliche Verbindungen:

Zileuton: Ein weiterer Inhibitor der Leukotriensynthese, der jedoch auf die 5-Lipoxygenase abzielt.

Montelukast: Ein Leukotrien-Rezeptor-Antagonist, der die Wirkung von Leukotrien D4 blockiert.

Pranlukast: Ähnlich wie Montelukast ist es ein Leukotrien-Rezeptor-Antagonist

Einzigartigkeit von this compound: this compound ist einzigartig in seiner spezifischen Hemmung der Leukotrien-A4-Hydrolase, was es zu einem gezielten Ansatz zur Reduzierung des Leukotrien-B4-Spiegels macht. Diese Spezifität kann Vorteile in Bezug auf Wirksamkeit und Sicherheit im Vergleich zu anderen Leukotrien-Inhibitoren und -Antagonisten bieten .

Wirkmechanismus

Acebilustat exerts its effects by inhibiting leukotriene A4 hydrolase, thereby reducing the production of leukotriene B4. Leukotriene B4 is a potent chemoattractant and activator of neutrophils, playing a key role in the inflammatory response. By inhibiting leukotriene B4 production, this compound reduces inflammation and associated symptoms .

Vergleich Mit ähnlichen Verbindungen

Zileuton: Another leukotriene synthesis inhibitor, but it targets 5-lipoxygenase.

Montelukast: A leukotriene receptor antagonist that blocks the action of leukotriene D4.

Pranlukast: Similar to Montelukast, it is a leukotriene receptor antagonist

Uniqueness of Acebilustat: this compound is unique in its specific inhibition of leukotriene A4 hydrolase, making it a targeted approach to reducing leukotriene B4 levels. This specificity may offer advantages in terms of efficacy and safety compared to other leukotriene inhibitors and antagonists .

Biologische Aktivität

Acebilustat, also known as CTX-4430, is a synthetic small molecule that acts as a potent inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the production of leukotriene B4 (LTB4). This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, particularly cystic fibrosis (CF) and COVID-19. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical findings, and implications for treatment.

This compound selectively inhibits LTA4H, leading to reduced levels of LTB4, a potent pro-inflammatory mediator involved in neutrophil chemotaxis and lung inflammation. By targeting this pathway, this compound aims to mitigate excessive inflammatory responses while preserving beneficial immune functions.

Clinical Efficacy in Cystic Fibrosis

Case Studies and Clinical Trials:

-

EMPIRE-CF Study :

- Objective : Evaluate the efficacy and safety of this compound in patients with early-stage cystic fibrosis.

- Participants : 200 subjects were enrolled, receiving either 50 mg or 100 mg of this compound or placebo over 48 weeks.

- Findings :

- A significant reduction in sputum white blood cell counts by 65% was observed in patients treated with 100 mg this compound.

- The annualized rate of pulmonary exacerbations was lower in the this compound groups compared to placebo (1.04 vs. 1.61) .

- No statistically significant improvement in lung function was noted (p=0.4) .

-

Phase I Study :

- Participants : 17 patients with mild to moderate cystic fibrosis.

- Results :

Clinical Efficacy in COVID-19

A phase-2 clinical trial was conducted to assess the impact of this compound on symptomatic COVID-19 patients.

- Study Design : Randomized controlled trial involving 120 participants.

- Results :

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study | Condition | Dose | Key Findings | |

|---|---|---|---|---|

| EMPIRE-CF | Cystic Fibrosis | 50 mg / 100 mg | Reduced WBC by 65%, lower exacerbation rates | Potential for anti-inflammatory use |

| Phase I | Cystic Fibrosis | 50 mg / 100 mg | Reduced sputum elastase by 58%, improved biomarkers | Safe and well-tolerated |

| COVID-19 Trial | COVID-19 | Oral | No significant difference in symptom resolution | Not recommended for further trials |

Safety Profile

Across multiple studies, this compound has demonstrated a favorable safety profile. Common adverse events included cough, headache, and gastrointestinal symptoms, but most were mild to moderate in severity . Serious adverse events were infrequent, with no deaths reported during clinical trials.

Eigenschaften

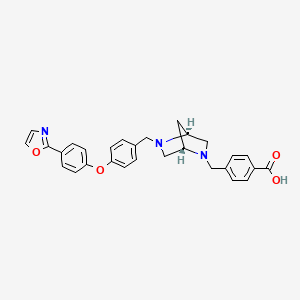

IUPAC Name |

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERJIEKMNDGSCS-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943764-99-6 | |

| Record name | Acebilustat [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acebilustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACEBILUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.